molecular formula C6H12ClNO B1445836 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride CAS No. 1803562-22-2

3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride

Cat. No. B1445836
CAS RN: 1803562-22-2
M. Wt: 149.62 g/mol
InChI Key: HERGXXSUQVJVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride is 1S/C6H11NO.ClH/c8-6-1-2-7-4-5 (6)3-6;/h5,7-8H,1-4H2;1H/t5-,6+;/m0./s1 . The molecular weight is 149.62 .


Physical And Chemical Properties Analysis

The physical form of 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride is a powder . It has a molecular weight of 149.62 . The compound should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Tropane Alkaloids

3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride: is pivotal in the enantioselective synthesis of tropane alkaloids . These alkaloids have a wide array of biological activities and are central to numerous medicinal compounds. The compound serves as a precursor in the stereoselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in this family of alkaloids.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride is not explicitly mentioned in the search results. As it is an intermediate in the synthesis of various drugs, its mechanism of action would likely depend on the specific drug it is used to produce.

Safety and Hazards

The safety information for 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .

properties

IUPAC Name

3-azabicyclo[4.1.0]heptan-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-1-2-7-4-5(6)3-6;/h5,7-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERGXXSUQVJVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride
Reactant of Route 2
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride
Reactant of Route 3
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride
Reactant of Route 4
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride
Reactant of Route 5
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride
Reactant of Route 6
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride

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